N-(2-ethylphenyl)-2-phenoxybenzamide
Description
N-(2-Ethylphenyl)-2-phenoxybenzamide is a benzamide derivative characterized by a 2-ethylphenyl group attached to the amide nitrogen and a phenoxy substituent at the ortho position of the benzoyl moiety. Benzamides are widely studied for their pharmacological and material science applications, with substituents critically influencing reactivity, solubility, and biological activity .
The phenoxy group could introduce steric hindrance or participate in π-π interactions, as seen in structurally similar compounds .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-16-10-6-8-14-19(16)22-21(23)18-13-7-9-15-20(18)24-17-11-4-3-5-12-17/h3-15H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTRRFOPFLVQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-phenoxybenzamide typically involves the reaction of 2-ethylphenylamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-ethylphenyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Ethylphenyl vs. Nitrophenyl Substituents
- Crystallographic studies show nitro-substituted benzamides often exhibit planar geometries, favoring intermolecular interactions .
- N-(2-Ethylphenyl)-2-phenoxybenzamide: The ethyl group likely reduces polarity, increasing logP (predicted ~4.35, based on analogs in ), which may enhance blood-brain barrier penetration compared to nitro derivatives .
Fluorinated Analogs
Anticonvulsant Activity
- 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB) (): Exhibits anticonvulsant activity in mice (10–100 mg/kg doses in MES tests). The amino group likely engages in hydrogen bonding with neuronal targets .
- This compound: The phenoxy group may alter target selectivity or potency compared to 4-AEPB, though experimental data are lacking.
High-Content Screening Hits
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Shows 129.23% activity in plant growth modulation assays.
Structural and Crystallographic Insights
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl and methyl groups facilitate N,O-bidentate coordination in metal-catalyzed reactions. This highlights how substituents direct molecular interactions .
- This compound: The ethyl and phenoxy groups may sterically hinder metal coordination compared to hydroxylated analogs.
Data Tables
Table 1: Key Properties of this compound and Analogs
Table 2: Substituent Impact on Activity
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Ethylphenyl | This compound | Increased lipophilicity; potential for CNS penetration |
| Nitrophenyl | N-(2-Nitrophenyl)-4-bromo-benzamide | Enhanced polarity; planar crystal packing |
| Fluorophenyl | N-(2,3-Difluorophenyl)-2-fluorobenzamide | Improved metabolic stability; strong hydrogen bonding |
| Thiazol-containing | N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | Bioactivity in plant screens; heterocyclic interactions |
Biological Activity
N-(2-ethylphenyl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which consists of a phenoxy group attached to a benzamide. This configuration is believed to contribute to its biological activity by enhancing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.
Case Study: Effects on Lung Cancer Cells
A study conducted on non-small cell lung cancer (NSCLC) cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the inhibition of specific oncogenic pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 (NSCLC) | 5.2 | Apoptosis induction | |
| HCT116 (Colon Cancer) | 8.7 | Cell cycle arrest | |
| MCF7 (Breast Cancer) | 4.3 | Caspase activation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical cellular processes, thereby modulating their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that play a role in cell signaling pathways, affecting cellular responses such as apoptosis and proliferation.
- Mitochondrial Disruption : Evidence suggests that it may disturb mitochondrial functions, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancer cells .
Q & A
Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-2-phenoxybenzamide, and how can purity be maximized?
The synthesis typically involves coupling 2-ethylphenylamine with 2-phenoxybenzoyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes controlling temperature (20–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to achieve yields >85%. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Analytical validation by HPLC and NMR ensures ≥95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
X-ray crystallography using SHELX software (SHELXL for refinement) is the gold standard for 3D structural elucidation. Key steps include:
- Growing single crystals via slow evaporation (e.g., ethanol solution).
- Collecting diffraction data (Mo-Kα radiation, 100K).
- Refinement with SHELXL to resolve bond lengths, angles, and torsional conformations. Complementary NMR (¹H/¹³C) and FT-IR analyses validate functional groups (amide C=O stretch ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, CYP450) with IC₅₀ determination.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Design a SAR study by synthesizing analogs with:
- Substituent variations : Replace phenoxy with isopropoxy (as in ) or introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzamide core.
- Bioisosteric replacements : Swap the ethyl group on the phenyl ring with methyl or propyl. Evaluate changes in biological activity (e.g., logP, IC₅₀ shifts) and correlate with computational docking (AutoDock Vina) to identify critical binding interactions .
Q. What strategies resolve contradictions in biological data across studies?
Contradictions (e.g., varying antimicrobial potency) may arise from differences in assay conditions (pH, inoculum size) or compound solubility. Mitigation strategies:
- Standardize protocols (CLSI guidelines).
- Use DMSO stock solutions (≤1% v/v) to prevent solvent interference.
- Validate results with orthogonal assays (e.g., time-kill kinetics vs. MIC) .
Q. How can crystallographic disorder in this compound be addressed during refinement?
In SHELXL, apply:
- PART commands to model disordered groups (e.g., ethyl or phenoxy rotations).
- ISOR/SADI restraints to maintain reasonable thermal motion.
- TWIN/BASF commands for twinned crystals. Validate with R₁ (≤5%) and wR₂ (≤12%) metrics .
Q. What advanced analytical methods characterize its photophysical properties?
- Spectrofluorometry : Measure excitation/emission spectra (λex = 280 nm, λem = 350–450 nm) to assess fluorescence quantum yield (quinoline reference).
- TD-DFT calculations : Predict electronic transitions (Gaussian 16) and compare with experimental data .
Methodological Challenges
Q. How to optimize reaction conditions for scale-up without compromising yield?
- Use continuous flow reactors (residence time = 30 min) for improved heat/mass transfer.
- Replace triethylamine with polymer-supported bases (e.g., PS-BEMP) for easier purification.
- Monitor reaction progress in real-time with inline FT-IR .
Q. What computational tools predict metabolic stability of this compound?
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 metabolism (e.g., 3A4/2D6 substrate likelihood).
- Metabolite ID : LC-MS/MS (Q-TOF) with in vitro microsomal incubations (human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
